molecular formula C6H12ClNO B6216595 2-azabicyclo[4.1.0]heptan-5-ol hydrochloride CAS No. 2387601-47-8

2-azabicyclo[4.1.0]heptan-5-ol hydrochloride

Cat. No.: B6216595
CAS No.: 2387601-47-8
M. Wt: 149.62 g/mol
InChI Key: WSIIGOXMNVGZDQ-UHFFFAOYSA-N
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Description

“2-azabicyclo[4.1.0]heptan-5-ol hydrochloride” is a chemical compound with the CAS Number: 2387601-47-8 . It has a molecular weight of 149.62 . The IUPAC name for this compound is 2-azabicyclo[2.2.1]heptan-5-ol hydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-8H,1-3H2;1H . This code provides a unique identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 149.62 . The compound should be stored in a refrigerator .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P338, P340, P351, P352, P362, P403, P405 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-azabicyclo[4.1.0]heptan-5-ol hydrochloride involves the cyclization of a precursor compound followed by quaternization with hydrochloric acid.", "Starting Materials": [ "2-pyrrolidone", "paraformaldehyde", "sodium hydroxide", "hydrochloric acid", "methanol" ], "Reaction": [ "2-pyrrolidone is reacted with paraformaldehyde in the presence of sodium hydroxide to form 2-(hydroxymethyl)pyrrolidine.", "2-(hydroxymethyl)pyrrolidine is then cyclized by heating with methanol to form 2-azabicyclo[4.1.0]heptan-5-ol.", "The resulting compound is then quaternized with hydrochloric acid to form 2-azabicyclo[4.1.0]heptan-5-ol hydrochloride." ] }

CAS No.

2387601-47-8

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

2-azabicyclo[4.1.0]heptan-5-ol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c8-6-1-2-7-5-3-4(5)6;/h4-8H,1-3H2;1H

InChI Key

WSIIGOXMNVGZDQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC2C1O.Cl

Purity

95

Origin of Product

United States

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